molecular formula C34H43NO13 B1196151 Baumycins CAS No. 64314-28-9

Baumycins

Cat. No. B1196151
CAS RN: 64314-28-9
M. Wt: 673.7 g/mol
InChI Key: MWURQTZZKGQQIE-GRZLGHIZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Baumycins is a natural product found in Streptomyces coeruleorubidus, Streptomyces, and other organisms with data available.

Scientific Research Applications

Baumycin Biosynthesis and Biochemical Insights

Baumycins are known for their unique acetal moiety, which differentiates them from other glycosylated anthracyclines such as daunorubicin and doxorubicin. These compounds are produced by Streptomyces peucetius and have shown intriguing biochemical processes, particularly in their biosynthesis. The process involves a nitrososynthase-triggered oxidative carbon-carbon bond cleavage, which is a rare biochemical pathway. This mechanism highlights the complex biosynthetic capabilities of microorganisms and opens up research avenues in enzyme engineering and secondary metabolism (Ahmad H Al-Mestarihi et al., 2013).

Antimicrobial Applications

The broader category to which baumycins belong, bacteriocins, has been extensively researched for their antimicrobial properties. These substances are considered for their potential in food preservation and as novel therapeutic agents against resistant bacterial strains. Bacteriocins' ability to inhibit closely-related or non-related bacterial strains without harming the producing bacteria offers a promising alternative to traditional antibiotics, especially in the fight against drug-resistant pathogens. This characteristic is crucial for applications in food technology to extend preservation time and in pharmaceuticals for treating pathogenic diseases and potentially in cancer therapy (Shih-Chun Yang et al., 2014).

Nanotechnology and Advanced Delivery Systems

The application of nanotechnology in enhancing the efficacy and delivery of baumycins and related bacteriocins presents an innovative research direction. Nanoformulations can improve the antimicrobial activity and physicochemical properties of bacteriocins, making them more effective as food biopreservatives, anti-biofilm agents, and therapeutic alternatives to conventional antibiotics. This approach addresses several limitations associated with the direct use of bacteriocins, such as stability, solubility, and targeted delivery, thereby enhancing their practical applicability in various sectors (Hazem A. Fahim et al., 2016).

properties

CAS RN

64314-28-9

Product Name

Baumycins

Molecular Formula

C34H43NO13

Molecular Weight

673.7 g/mol

IUPAC Name

(7S,9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-[3-hydroxy-1-(1-hydroxypropan-2-yloxy)butoxy]-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione

InChI

InChI=1S/C34H43NO13/c1-14(37)9-23(45-15(2)13-36)48-33-16(3)46-24(10-20(33)35)47-22-12-34(43,17(4)38)11-19-26(22)32(42)28-27(30(19)40)29(39)18-7-6-8-21(44-5)25(18)31(28)41/h6-8,14-16,20,22-24,33,36-37,40,42-43H,9-13,35H2,1-5H3/t14?,15?,16-,20-,22-,23?,24-,33+,34-/m0/s1

InChI Key

MWURQTZZKGQQIE-GRZLGHIZSA-N

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)OC(CC(C)O)OC(C)CO

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)OC(CC(C)O)OC(C)CO

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)OC(CC(C)O)OC(C)CO

synonyms

aumycins
baumycins, baumycin A2
baumycins, baumycin B1
baumycins, baumycin B2
baumycins, baumycin C1
baumycins, baumycin C2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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